2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound characterized by its unique structural features, which include a tetrazole ring, a sulfanyl group, and a piperazine moiety. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and biological studies.
This compound falls under the category of heterocyclic compounds due to the presence of the tetrazole ring. It is also classified as a thioether due to the sulfur atom in its sulfanyl group. Its structural complexity makes it a subject of interest in pharmacological research.
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves several steps, including:
The synthesis may require specific reagents such as sodium azide for the formation of the tetrazole ring and various solvents like dimethylformamide or acetonitrile to promote solubility and reaction efficiency.
The molecular formula for 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is . The structure features:
The molecular weight of this compound is approximately 335.42 g/mol. Its InChI key provides a unique identifier that can be used for database searches: InChI=1S/C16H19N5OS/c17-16(24)20(18)15(14-7-8-21(14)12-19)13(23)22/h7-8,12H,9-10,17H2,1-6H3 .
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions often require inert atmospheres to prevent oxidation or hydrolysis.
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific biological targets:
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its heteroatom content.
Key chemical properties include:
The compound has several potential applications:
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5